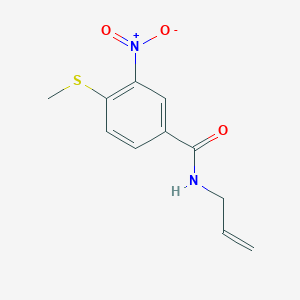
4-(methylsulfanyl)-3-nitro-N-(prop-2-en-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Allyl-4-(methylthio)-3-nitrobenzamide is a synthetic organic compound with potential applications in various fields of science and industry. This compound is characterized by the presence of an allyl group, a methylthio group, and a nitro group attached to a benzamide core. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Allyl-4-(methylthio)-3-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Amidation: The nitro-substituted benzene derivative is then subjected to amidation with allylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the benzamide core.
Industrial Production Methods
Industrial production of n-Allyl-4-(methylthio)-3-nitrobenzamide may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
n-Allyl-4-(methylthio)-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.
Substitution: The allyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Iron powder, hydrochloric acid, catalytic hydrogenation
Substitution: Allyl bromide, base (e.g., sodium hydroxide)
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Amino-substituted benzamide
Substitution: Various substituted benzamides depending on the nucleophile used
Scientific Research Applications
n-Allyl-4-(methylthio)-3-nitrobenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of n-Allyl-4-(methylthio)-3-nitrobenzamide depends on its interaction with molecular targets and pathways. For instance, the compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Altering Cellular Functions: Affecting cellular functions such as proliferation, apoptosis, and differentiation through its chemical interactions.
Comparison with Similar Compounds
n-Allyl-4-(methylthio)-3-nitrobenzamide can be compared with other similar compounds, such as:
n-Allyl-4-methyl-N-(phenylethynyl)benzenesulfonamide: Similar in structure but with a sulfonamide group instead of a benzamide group.
n-Allyl-4-(4-bromophenyl)thiazol-2-yl-2-chloroacetamide: Contains a thiazole ring and a chloroacetamide group, offering different chemical properties and applications.
n-Allyl-4-ethenylferrocenylnaphthalimide: Features a naphthalimide core with ferrocenyl and ethenyl substituents, used in polymer science and materials chemistry.
Properties
Molecular Formula |
C11H12N2O3S |
|---|---|
Molecular Weight |
252.29 g/mol |
IUPAC Name |
4-methylsulfanyl-3-nitro-N-prop-2-enylbenzamide |
InChI |
InChI=1S/C11H12N2O3S/c1-3-6-12-11(14)8-4-5-10(17-2)9(7-8)13(15)16/h3-5,7H,1,6H2,2H3,(H,12,14) |
InChI Key |
UOBBVDTWMRPGDA-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=C(C=C1)C(=O)NCC=C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















